

Jacareubin: A Technical Guide to its Discovery, Properties, and Mechanisms of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacareubin, a naturally occurring pyranoxanthone, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from the heartwood of trees of the Calophyllum genus, this compound has demonstrated promising anti-inflammatory, anti-allergic, and cytostatic properties. This technical guide provides a comprehensive overview of the discovery and history of **Jacareubin**, its physicochemical properties, and detailed insights into its mechanisms of action. The document includes a compilation of quantitative biological data, detailed experimental protocols for its isolation and key biological assays, and visual representations of its known signaling pathways to facilitate further research and drug development efforts.

Discovery and History

Jacareubin is a xanthone first identified as a constituent of the heartwood of Calophyllum brasiliense, a tree native to the tropical regions of the Americas.[1][2] Its discovery was part of broader phytochemical investigations into the Calophyllum genus, which is known to be a rich source of bioactive secondary metabolites, including other xanthones, coumarins, and triterpenes. The initial isolation and structural elucidation of **Jacareubin** were accomplished through classical phytochemical techniques, including solvent extraction and chromatographic separation, with its structure confirmed by spectroscopic methods.



Subsequent research led to the development of an unambiguous synthesis of **Jacareubin**, providing a means to produce the compound for further pharmacological studies and confirming its chemical structure. This synthesis involves a plausible biogenetic route, highlighting the compound's natural origins while enabling its laboratory-scale production.

Physicochemical Properties and Structure Elucidation

Jacareubin is a pyranoxanthone with the chemical formula C₁₈H₁₄O₆ and a molecular weight of 326.3 g/mol . Its structure is characterized by a tetracyclic system comprising a xanthone core fused with a dihydropyran ring.

Spectroscopic Data for Structure Elucidation

The structural confirmation of **Jacareubin** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for **Jacareubin**

Spectroscopic Technique	Key Features and Assignments	
¹ H NMR	Assignments for aromatic, olefinic, and methyl protons, confirming the xanthone and pyran ring protons.	
¹³ C NMR	Resonances for carbonyl, aromatic, olefinic, and aliphatic carbons, consistent with the pyranoxanthone skeleton.	
Infrared (IR)	Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.	
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight of Jacareubin, along with characteristic fragmentation patterns.	



Biological Activities and Quantitative Data

Jacareubin exhibits a range of biological activities, with its anti-inflammatory, anti-allergic, and cytostatic effects being the most extensively studied.

Anti-inflammatory and Anti-allergic Activities

Jacareubin has been shown to be a potent inhibitor of mast cell degranulation, a key event in allergic and inflammatory responses.[1] It effectively blocks the release of inflammatory mediators from mast cells upon stimulation.

Cytostatic and Potential Anti-cancer Activities

Studies have demonstrated that **Jacareubin** possesses cytostatic properties, inhibiting the proliferation of certain cell types. This has led to investigations into its potential as an anticancer agent.

Table 2: Quantitative Biological Data for Jacareubin



Activity	Assay/Model	Result (IC₅o, etc.)	Reference
Mast Cell Degranulation Inhibition	IgE/Antigen-induced degranulation in Bone Marrow-Derived Mast Cells (BMMCs)	IC50 = 46 nM	[1]
Cytotoxicity	Phytohemagglutinin (PHA)-stimulated normal human peripheral blood mononuclear cells (PBMCs)	IC50 (72h) = 85.9 μM	
Cytotoxicity	G₀ phase-PBMCs	IC ₅₀ = 315.6 μM	_
Cytostatic Activity	Inhibition of PHA- stimulated PBMCs proliferation	Effective from 2.5 μM	_
Anticancer Activity (WiDR cells)	MTT Assay	IC50 = 9.23 μg/mL	[3]

Mechanisms of Action Inhibition of Mast Cell Degranulation via Calcium Influx Blockade

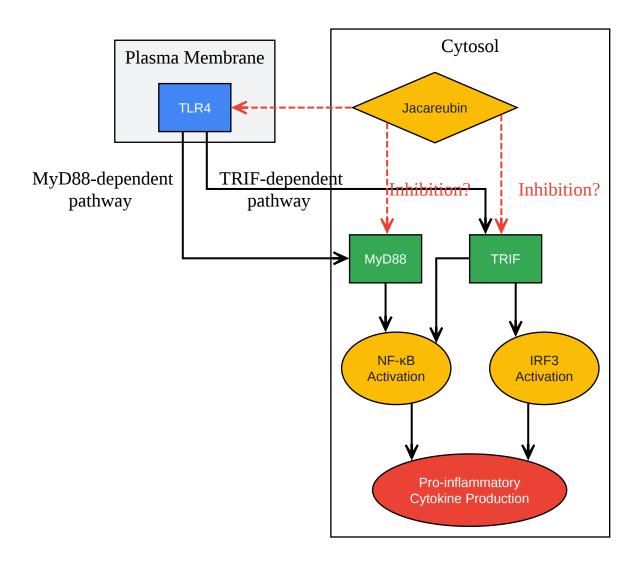
Jacareubin's anti-allergic and anti-inflammatory effects are primarily attributed to its ability to inhibit mast cell degranulation by blocking calcium influx.[1] Upon activation, mast cells exhibit a rapid increase in intracellular calcium concentration, which is a critical signal for the release of inflammatory granules. **Jacareubin** has been shown to inhibit this calcium entry, specifically through the blockade of store-operated calcium entry (SOCE), a major mechanism for calcium influx in non-excitable cells.[4][5][6] This inhibition of calcium signaling prevents the downstream events leading to degranulation.

Caption: **Jacareubin** inhibits mast cell degranulation by blocking store-operated calcium entry (SOCE).



Modulation of the TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. **Jacareubin** has been shown to interfere with TLR4 signaling. TLR4 activation leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which initiate distinct downstream signaling cascades culminating in the activation of transcription factors like NF-κB and IRF3, and the subsequent production of pro-inflammatory cytokines. While the precise molecular target of **Jacareubin** within this pathway is still under investigation, its inhibitory action likely contributes to its overall anti-inflammatory profile.[7][8][9][10][11]



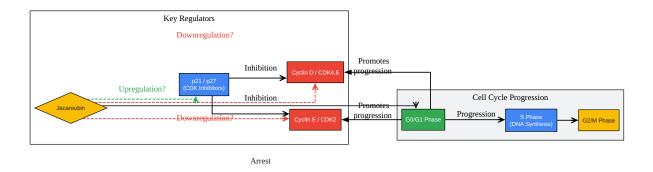
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Caption: Postulated inhibition of TLR4 signaling pathways by **Jacareubin**.



Induction of G0/G1 Cell Cycle Arrest

Jacareubin's cytostatic effects are mediated by its ability to induce cell cycle arrest at the G0/G1 phase. This checkpoint is a critical control point in cell proliferation, governed by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). **Jacareubin** likely exerts its effect by modulating the levels or activities of key G0/G1 regulatory proteins, such as Cyclin D, Cyclin E, CDK2, CDK4, p21, and p27.[12][13][14][15][16] By arresting cells in this phase, **Jacareubin** prevents their entry into the DNA synthesis (S) phase, thereby halting proliferation.



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Caption: Jacareubin induces G0/G1 cell cycle arrest by modulating key regulatory proteins.

Experimental Protocols Isolation of Jacareubin from Calophyllum brasiliense

• Extraction: Air-dried and powdered heartwood of C. brasiliense is subjected to exhaustive extraction with a series of solvents of increasing polarity, typically starting with hexane, followed by acetone and then methanol.



- Fractionation: The crude extracts (primarily the acetone and methanol extracts) are concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica gel.
- Purification: Elution is performed using a gradient of solvents, such as hexane-ethyl acetate
 or chloroform-methanol mixtures. Fractions are collected and monitored by Thin Layer
 Chromatography (TLC).
- Crystallization: Fractions containing Jacareubin are combined, and the solvent is
 evaporated. The resulting solid is purified by recrystallization from a suitable solvent system
 (e.g., methanol) to yield pure Jacareubin.
- Characterization: The identity and purity of the isolated **Jacareubin** are confirmed by spectroscopic methods (NMR, IR, MS) and by comparison with literature data.

Mast Cell Degranulation Assay (β-hexosaminidase release)

- Cell Culture: Bone Marrow-Derived Mast Cells (BMMCs) are cultured in appropriate media supplemented with growth factors.
- Sensitization: Cells are sensitized overnight with anti-DNP IgE.
- Treatment: Sensitized cells are washed and then pre-incubated with various concentrations
 of Jacareubin for a specified time.
- Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (antigen).
- Quantification: The release of β-hexosaminidase into the supernatant is quantified by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is measured at 405 nm.
- Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (lysed cells) and unstimulated controls. IC₅₀ values are determined from dose-response curves.

Cell Proliferation (MTT) Assay



- Cell Seeding: The cell line of interest (e.g., WiDR human colon adenocarcinoma cells) is seeded into 96-well plates and allowed to adhere overnight.[3]
- Treatment: Cells are treated with various concentrations of **Jacareubin** and incubated for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated from the dose-response curves.

Conclusion and Future Directions

Jacareubin is a natural product with significant therapeutic potential, particularly in the areas of inflammatory and allergic diseases, and potentially in oncology. Its well-defined mechanisms of action, including the inhibition of mast cell degranulation, modulation of TLR4 signaling, and induction of cell cycle arrest, make it an attractive lead compound for drug development.

Future research should focus on a more detailed elucidation of its molecular targets within the TLR4 and cell cycle pathways. Structure-activity relationship (SAR) studies on synthetic analogs of **Jacareubin** could lead to the development of derivatives with enhanced potency and selectivity. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of **Jacareubin** for its potential translation into clinical applications.

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